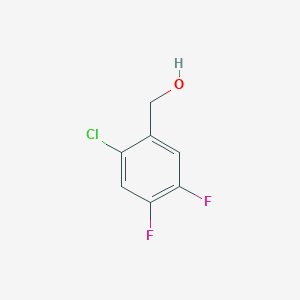
N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrazine derivatives are synthesized through various methods. One common method involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which is widely used to synthesize esters and lactones .Molecular Structure Analysis
Pyrazine derivatives are important pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically .科学的研究の応用
Glomerular Filtration Rate Measurement
Hydrophilic pyrazine derivatives, including N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide, have been evaluated for their use as fluorescent tracer agents in real-time point-of-care monitoring of the glomerular filtration rate (GFR). These compounds exhibit favorable physicochemical properties and renal clearance profiles, comparable to traditional GFR agents like iothalamate. Their low plasma protein binding and unaffected plasma clearance upon tubular secretion pathway blockage with probenecid indicate their potential for clinical translation as GFR tracer agents (Rajagopalan et al., 2011).
Antimycobacterial Activity
N-Phenylpyrazine-2-carboxamide derivatives, closely related to this compound, have shown significant in vitro activity against Mycobacterium tuberculosis. These compounds demonstrate a broad spectrum of antimycobacterial activity, highlighting the potential for developing new antituberculous agents from pyrazine-carboxamide derivatives. The exploration of substituents on the pyrazine and phenyl cores has led to derivatives with enhanced antimycobacterial efficacy and reduced cytotoxicity, offering insights into new therapeutic strategies (Zítko et al., 2013).
Oxidative Degradation Mechanism Study
The oxidative degradation mechanisms of pyrazine antiviral drugs, including derivatives similar to this compound, have been investigated. These studies employ electrochemical analyses and density functional theory calculations to understand how the pyrazine moiety interacts with electrogenerated superoxide radical anions. Such research provides valuable insights into designing pyrazine derivatives with improved stability and efficacy for antiviral applications, including potential treatments for COVID-19 (Nakayama & Honda, 2021).
Bioconversion for Antituberculous Agents
This compound and its derivatives serve as precursors in the synthesis of new antituberculous agents. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using specific microbial strains demonstrates the potential for efficient synthesis of valuable compounds for treating tuberculosis. This approach highlights the integration of biotechnological methods into the drug development process, offering sustainable and innovative pathways to produce antituberculous agents (Wieser et al., 1997).
作用機序
Target of Action
It’s worth noting that pyrazine derivatives have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrazine derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with pyrazine derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(16,8-2-3-8)7-14-10(15)9-6-12-4-5-13-9/h4-6,8,16H,2-3,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYRXLYQBYONKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC=CN=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


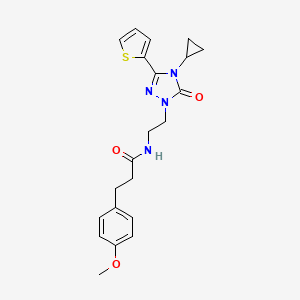
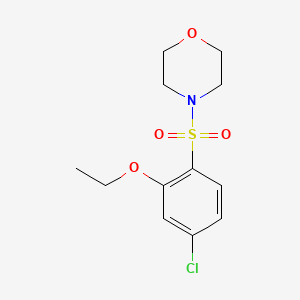
![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

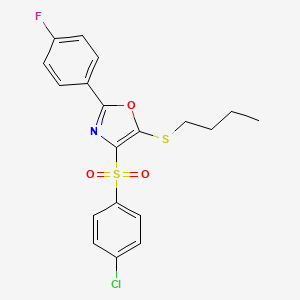
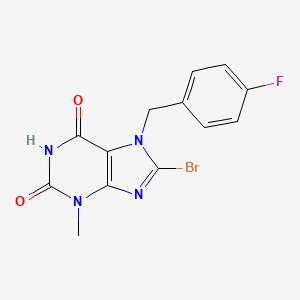
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)
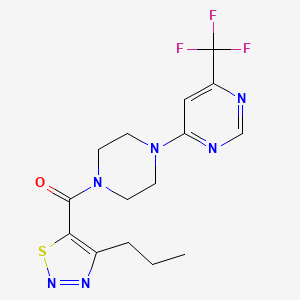

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
